molecular formula C17H20N2O4S2 B2834254 5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 921908-61-4

5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2834254
CAS No.: 921908-61-4
M. Wt: 380.48
InChI Key: QRKTUOKXDGWIHV-UHFFFAOYSA-N
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Description

5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide (CAS Number: 922097-09-4) is a synthetic small molecule with a molecular formula of C 17 H 20 N 2 O 4 S 2 and a molecular weight of 380.48 g/mol . This complex compound features a benzoxazepine core, a privileged structure in medicinal chemistry, fused to a 5-methylthiophene-2-sulfonamide group. This specific structural motif is of significant interest in early-stage drug discovery, particularly in the development of enzyme inhibitors. Patent literature indicates that closely related structural analogs, specifically tetrahydrobenzo[b][1,4]oxazepine sulfonamide derivatives, are designed and investigated as potent inhibitors of the Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) . BACE1 is a key therapeutic target for Alzheimer's disease, as its inhibition reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of the condition. The mechanism of action for this class of compounds typically involves high-affinity binding to the BACE1 active site, thereby modulating its activity. As a high-quality reference standard or a building block for further chemical exploration, this compound provides researchers with a valuable tool for probing biochemical pathways, conducting structure-activity relationship (SAR) studies, and screening for new therapeutic agents in neurological disorders. It is supplied for non-human research applications and is strictly for laboratory use only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-11-5-8-15(24-11)25(21,22)18-12-6-7-14-13(9-12)19(4)16(20)17(2,3)10-23-14/h5-9,18H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKTUOKXDGWIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Table 1: Comparison of Core Structures and Substituents

Compound Class Core Structure Key Substituents Biological/Physicochemical Implications
Target Compound Benzo[b][1,4]oxazepine 3,3,5-Trimethyl, 4-oxo, thiophene-2-sulfonamide Enhanced hydrogen bonding (sulfonamide), lipophilicity (methyl groups)
5-Substituted Benzo[f][1,4]thiazepines Benzo[f][1,4]thiazepine Alkyl chains (e.g., cyclopentyl, pentyl) Increased hydrophobicity; potential CNS activity
Sulfonylurea Herbicides Triazine Sulfonylurea linkage, methoxy/ethoxy groups Herbicidal activity via acetolactate synthase inhibition

Key Observations:

  • The triazine core in sulfonylureas () is structurally distinct but shares functional group similarities (sulfonamide) .
  • Substituents: The target compound’s methyl and oxo groups may enhance steric hindrance and hydrogen-bonding capacity compared to the alkyl-substituted thiazepines, which prioritize lipophilicity .

Functional Group Analysis: Sulfonamide vs. Sulfonylurea

The sulfonamide group in the target compound differs from the sulfonylurea herbicides () by lacking a urea linkage. This distinction impacts bioactivity: sulfonylureas inhibit plant-specific enzymes, whereas sulfonamides are more commonly associated with antibacterial or carbonic anhydrase inhibitory activity. The thiophene ring in the target compound may further modulate electronic effects, enhancing binding to hydrophobic pockets in target proteins .

Biological Activity

5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 359.46 g/mol
  • Key Functional Groups :
    • Sulfonamide group
    • Tetrahydrobenzo[b][1,4]oxazepine core
    • Thiophene ring

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains and fungi:

  • Minimum Inhibitory Concentration (MIC) values indicate potent activity:
    • Against Pseudomonas aeruginosa: MIC = 0.21 µM
    • Against Escherichia coli: MIC = 0.21 µM
    • Against Candida albicans: MIC = 0.83 µM

The compound exhibits selective action against Gram-positive bacteria such as Micrococcus luteus and shows moderate activity against certain Gram-negative strains like Citrobacter freundii and Achromobacter xylosoxidans .

MicroorganismMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83
Micrococcus luteusNot specified

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on HaCat (human epidermal keratinocytes) and BALB/c 3T3 (murine fibroblasts) cell lines revealed that the compound has a lower toxicity profile compared to conventional antibiotics. The IC₅₀ values suggest that while it is effective against pathogens, it maintains a degree of safety for normal human cells .

The biological activity of the compound is attributed to its ability to inhibit key bacterial enzymes:

  • MurD : Involved in bacterial cell wall synthesis.
  • DNA Gyrase : Essential for DNA replication.

Molecular docking studies indicate that the compound binds effectively to these targets with favorable binding energies comparable to established antibiotics such as ciprofloxacin .

Binding Interactions

The docking studies revealed critical interactions:

  • Three hydrogen bonds with residues SER1084, ASP437, and GLY459 in DNA gyrase.
  • Pi-Pi stacking interactions with nucleotides stabilizing the binding.

These interactions are crucial for its antibacterial efficacy and suggest a mechanism similar to that of quinolone antibiotics .

Case Studies and Research Findings

A study conducted by researchers evaluated various derivatives of the compound and found that modifications in the structure could enhance biological activity. For instance:

  • The introduction of different substituents on the thiophene ring led to variations in antimicrobial potency.
  • Structural optimization resulted in compounds with improved pharmacokinetic profiles and reduced cytotoxicity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide, and how are yields optimized?

  • Answer : Synthesis typically involves multi-step reactions, including cyclization of precursors to form the oxazepine core, followed by sulfonamide coupling. Temperature (e.g., 60–80°C) and pH (neutral to mildly acidic) must be tightly controlled to minimize side reactions. Catalysts like triethylamine or DMAP are often used to enhance reaction efficiency. Purification via column chromatography or recrystallization ensures high purity (>95%). Yield optimization may require iterative adjustments of solvent polarity (e.g., DMF or THF) and reaction time .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the oxazepine ring and sulfonamide linkage. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and sulfonamide (S=O). X-ray crystallography, though less common, provides definitive stereochemical data .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Structural analogs exhibit enzyme inhibition (e.g., kinases, proteases) and antimicrobial activity. For this compound, in vitro assays using recombinant enzymes or cell lines (e.g., cancer or bacterial models) are recommended to evaluate target specificity. Preliminary data may align with benzoxazepine derivatives showing IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

  • Answer : Discrepancies in SAR often arise from substituent effects (e.g., methyl vs. ethyl groups) or stereochemistry. Computational modeling (e.g., molecular docking or DFT calculations) can predict binding affinities to targets like kinase ATP pockets. Pair this with experimental validation using mutagenesis or isotopic labeling to isolate critical interactions. Comparative tables of analogs (e.g., substitution patterns vs. IC₅₀) help identify trends .

Q. What experimental strategies are effective for elucidating the mechanism of action?

  • Answer : Use a combination of:

  • Biochemical assays : Enzyme kinetics (e.g., Michaelis-Menten analysis) to determine inhibition type (competitive/non-competitive).
  • Cellular studies : siRNA knockdown or CRISPR-edited cell lines to confirm target dependency.
  • Omics approaches : Transcriptomics/proteomics to identify downstream pathways.
  • Molecular dynamics simulations : To study conformational changes in target proteins upon binding .

Q. How can researchers assess ADMET properties when physical data (e.g., solubility, logP) are unavailable?

  • Answer : Employ predictive tools:

  • In silico models : SwissADME or pkCSM for solubility, permeability, and cytochrome P450 interactions.
  • In vitro assays : Caco-2 cells for permeability, microsomal stability tests for metabolic clearance.
  • Provisional measurements : Shake-flask method for solubility in PBS or simulated biological fluids. Correlate results with structurally similar benzoxazepines (e.g., logP ~2.5–3.5) .

Q. What methodologies address low reproducibility in synthetic protocols for this compound?

  • Answer : Standardize protocols using:

  • Quality-controlled reagents : Ensure anhydrous conditions for moisture-sensitive steps.
  • Process analytical technology (PAT) : In-line NMR or FTIR to monitor reaction progress.
  • Design of experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry).
  • Cross-lab validation : Collaborate with independent labs to verify yields and purity .

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